molecular formula C27H25NO6S3 B329940 dimethyl 2-(6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-(6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B329940
M. Wt: 555.7 g/mol
InChI Key: UWAZYXMAOVNVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the thioxo group, and subsequent functionalization to incorporate the dithiole and ester groups. Common reagents used in these reactions include malonic acid derivatives, sulfur-containing reagents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Mechanism of Action

The mechanism by which dimethyl 2-(6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C27H25NO6S3

Molecular Weight

555.7 g/mol

IUPAC Name

dimethyl 2-[6-methoxy-2,2-dimethyl-1-(2-phenylacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C27H25NO6S3/c1-27(2)23(35)20(26-36-21(24(30)33-4)22(37-26)25(31)34-5)17-14-16(32-3)11-12-18(17)28(27)19(29)13-15-9-7-6-8-10-15/h6-12,14H,13H2,1-5H3

InChI Key

UWAZYXMAOVNVLR-UHFFFAOYSA-N

SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CC4=CC=CC=C4)C=CC(=C3)OC)C

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CC4=CC=CC=C4)C=CC(=C3)OC)C

Origin of Product

United States

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